3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide

HDAC8 activation structure-activity relationship positional isomerism

3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide (CAS 665006-74-6) is a synthetic benzoyl-thiourea derivative bearing a 3-chloro substituent on the benzamide ring and a para-morpholinosulfonyl group on the N′-phenyl ring. With molecular formula C₁₈H₁₈ClN₃O₄S₂ and a molecular weight of 439.93 g·mol⁻¹, it belongs to the broader class of N-(phenylcarbamothioyl)benzamides, which have been characterized as selective histone deacetylase 8 (HDAC8) activators.

Molecular Formula C18H18ClN3O4S2
Molecular Weight 439.93
CAS No. 665006-74-6
Cat. No. B2823543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide
CAS665006-74-6
Molecular FormulaC18H18ClN3O4S2
Molecular Weight439.93
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClN3O4S2/c19-14-3-1-2-13(12-14)17(23)21-18(27)20-15-4-6-16(7-5-15)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H2,20,21,23,27)
InChIKeyUPMSYKFLICJMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide (CAS 665006-74-6): Structural & Procurement Baseline


3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide (CAS 665006-74-6) is a synthetic benzoyl-thiourea derivative bearing a 3-chloro substituent on the benzamide ring and a para-morpholinosulfonyl group on the N′-phenyl ring . With molecular formula C₁₈H₁₈ClN₃O₄S₂ and a molecular weight of 439.93 g·mol⁻¹, it belongs to the broader class of N-(phenylcarbamothioyl)benzamides, which have been characterized as selective histone deacetylase 8 (HDAC8) activators [1]. The compound is commercially available as a research-grade chemical (typical purity ≥95%) and has been investigated for anti-proliferative activity through modulation of protein kinase signaling pathways [2].

Why Generic Substitution of 3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide Fails: Structural Specificity Matters


Generic substitution among benzoyl-thiourea derivatives is precluded by the pronounced sensitivity of biological activity to two structural features: (i) the position of the chloro substituent on the benzamide ring, and (ii) the nature of the para substituent on the N′-phenyl ring [1]. The parent unsubstituted compound, N-(phenylcarbamothioyl)benzamide (TM-2-51), activates HDAC8 ~12-fold at 10 μM, an activity that is exquisitely dependent on the thiourea linker and the benzamide scaffold [2]. Introduction of a 4-morpholinosulfonyl group substantially alters lipophilicity (cLogP ~2.2), polar surface area (~92 Ų), and hydrogen-bonding capacity, which collectively influence target selectivity, solubility, and membrane permeability relative to the unsubstituted parent . The 3-chloro positional isomer (target compound) may exhibit distinct steric and electronic effects at the active site compared to the 4-chloro isomer (CAS 642954-67-4), analogous to the differential potency observed for ortho-, meta-, and para-substituted benzamide inhibitors in related systems [3].

Quantitative Differentiation Evidence for 3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide (CAS 665006-74-6)


Positional Isomerism: 3-Chloro vs. 4-Chloro Substitution on the Benzamide Ring

The target compound bears a chlorine atom at the meta (3-) position of the benzamide ring, whereas the commercially available positional isomer (CAS 642954-67-4) bears chlorine at the para (4-) position . In the HDAC8 active site, the benzamide carbonyl and thiourea NH groups engage in critical hydrogen bonds with Asp-101 and His-180; a meta-chloro substituent alters the electron density distribution on the benzamide ring differently than a para-chloro substituent, which can modulate the strength of these interactions and affect binding affinity [1]. Although direct head-to-head HDAC8 activation data for the 3-chloro vs. 4-chloro pair are not available in the public domain, SAR studies on structurally related benzamide HDAC inhibitors consistently demonstrate that the position of ring substituents produces up to 10-fold differences in potency [2].

HDAC8 activation structure-activity relationship positional isomerism thiourea benzamide

Morpholinosulfonyl Group Confers Physicochemical Differentiation from the Parent HDAC8 Activator Scaffold

N-(Phenylcarbamothioyl)benzamide (TM-2-51, CAS 4921-82-8), the unsubstituted parent compound, activates recombinant HDAC8 by a factor of ~12 at 10 μM with high isozyme selectivity [1]. The target compound 665006-74-6 incorporates a para-morpholinosulfonyl group on the N′-phenyl ring. This substituent increases the calculated polar surface area (tPSA) from ~41 Ų (parent) to ~92 Ų, adds two hydrogen-bond acceptors (sulfonyl oxygens) and one additional acceptor (morpholine oxygen), and increases molecular weight from 256.3 to 439.9 g·mol⁻¹ [2]. These changes are predicted to reduce passive membrane permeability while enhancing aqueous solubility through the introduction of the ionizable morpholine nitrogen (predicted pKa ~7.0–7.5) .

HDAC8 activator physicochemical properties morpholinosulfonyl drug-likeness

Class-Level HDAC8 Activation Potency of the N-(Phenylcarbamothioyl)benzamide Scaffold

The N-(phenylcarbamothioyl)benzamide chemotype has been validated as a selective HDAC8 activator scaffold. TM-2-51 (1-benzoyl-3-phenyl-2-thiourea) activates recombinant human HDAC8 by 12.0 ± 1.5-fold at 10 μM without activating HDAC1, HDAC2, HDAC3, or HDAC6 [1]. This activation rescues catalytic activity of HDAC8 loss-of-function mutants associated with Cornelia de Lange Syndrome (CdLS) [2]. The target compound (CAS 665006-74-6) retains the critical N-(phenylcarbamothioyl)benzamide pharmacophore but incorporates the 3-chloro and 4′-morpholinosulfonyl substituents, which are expected to modulate both potency and isozyme selectivity relative to the parent [3].

HDAC8 Cornelia de Lange Syndrome enzyme activation thiourea

Structural Analogy to Ataciguat: Morpholinosulfonyl Phenyl Group as a Pharmacokinetic Modulator

Ataciguat (HMR-1766, CAS 254877-67-3), a clinical-stage soluble guanylate cyclase (sGC) activator, features the identical 4-(morpholinosulfonyl)phenyl pharmacophore [1]. In Ataciguat, this group contributes to aqueous solubility and modulates plasma protein binding (64% bound) . The target compound (CAS 665006-74-6) incorporates the same 4-(morpholinosulfonyl)phenyl moiety connected via a thiourea linker rather than an amide linker, which may confer different conformational flexibility and hydrogen-bonding geometry at target binding sites [2]. Ataciguat has demonstrated vasodilator effects in preclinical models and was evaluated in Phase II clinical trials for peripheral artery disease, providing a pharmacokinetic and safety benchmark for this chemotype [1].

soluble guanylate cyclase morpholinosulfonyl drug design pharmacokinetics

Commercially Available Analogs Demonstrate Divergent Biological Activity in h-NTPDase Inhibition

Sulfamoyl benzamide derivatives containing morpholinosulfonyl or morpholine-4-carbonyl substituents have been characterized as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) [1]. Compound 3i, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, inhibited h-NTPDase1 with an IC₅₀ of 2.88 ± 0.13 μM and h-NTPDase3 with an IC₅₀ of 0.72 ± 0.11 μM, demonstrating that the morpholine-containing substituent position and the nature of the aryl group significantly affect isoform selectivity [2]. The target compound (CAS 665006-74-6), featuring a 3-chlorobenzamide connected via a thiourea linker to a 4-(morpholinosulfonyl)phenyl group, represents a distinct connectivity from the sulfamoyl benzamide series and may exhibit divergent target selectivity [3].

h-NTPDase sulfamoyl benzamide enzyme inhibition selectivity

Optimal Application Scenarios for 3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide (CAS 665006-74-6)


Epigenetic Tool Compound Development: HDAC8 Activation Assays in Cornelia de Lange Syndrome Research

Based on the conserved N-(phenylcarbamothioyl)benzamide pharmacophore [1], this compound is best deployed as a derivatized HDAC8 activator probe for investigating structure-activity relationships in Cornelia de Lange Syndrome (CdLS) models. The 3-chloro and 4′-morpholinosulfonyl modifications are expected to alter potency and isozyme selectivity relative to the parent TM-2-51 scaffold. Researchers should perform concentration-response HDAC8 activation assays (Fluor de Lys substrate, 0.1–100 μM test range) and counter-screen against HDAC1–HDAC6 to establish selectivity profiles [2].

Purinergic Signaling Research: Evaluation as a Novel h-NTPDase Modulator

The structural homology to sulfamoyl benzamide h-NTPDase inhibitors [3], combined with the distinct thiourea linker topology, positions this compound as a candidate for screening against h-NTPDase isoforms 1, 2, 3, and 8. The morpholinosulfonyl group enhances aqueous solubility, making the compound suitable for enzymatic assays in physiological buffers. Procurement of the 3-chloro isomer specifically is recommended because the positional isomer (4-chloro, CAS 642954-67-4) may exhibit altered isoform selectivity .

Physicochemical Probe in Solubility and Permeability Optimization Studies

With a predicted tPSA of ~92 Ų, cLogP of ~2.2, and a weakly basic morpholine nitrogen (predicted pKa ~7.0–7.5) [4], this compound serves as a useful physicochemical probe for studying the balance between solubility and passive permeability in benzoyl-thiourea series. It is particularly relevant for parallel artificial membrane permeability assays (PAMPA) and thermodynamic solubility measurements at pH 2.0, 6.5, and 7.4, in comparison with the less polar parent compound TM-2-51 [5].

Kinase Profiling and Anti-Proliferative Screening Panels

Vendor annotations indicate investigation of this compound for inhibition of cancer cell proliferation and modulation of protein kinase signaling [6]. While specific kinase inhibition data are not publicly available, the compound is suitable for broad-panel kinase profiling (e.g., 100–400 kinase panels) and cytotoxicity screening against the NCI-60 or comparable cancer cell line panels to generate primary selectivity and potency fingerprints that can be compared with the 4-chloro isomer and other benzoyl-thiourea analogs.

Quote Request

Request a Quote for 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.